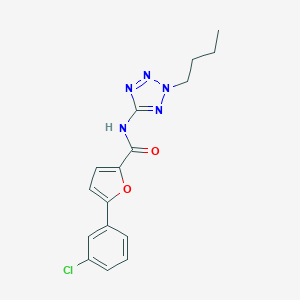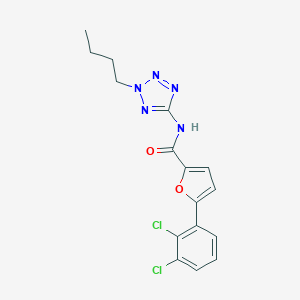![molecular formula C24H28N2O4S B283307 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. This chemical compound has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, cardiovascular diseases, and neurological disorders. In
Mécanisme D'action
The mechanism of action of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide involves the inhibition of various enzymes and receptors. In cancer cells, it inhibits the activity of histone deacetylases (HDACs), which leads to the induction of apoptosis. In cardiovascular diseases, it activates the peroxisome proliferator-activated receptor gamma (PPARγ), which leads to the reduction of blood pressure and improvement of endothelial function. In neurological disorders, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. In cardiovascular diseases, it reduces blood pressure by decreasing the activity of the renin-angiotensin-aldosterone system (RAAS) and increasing the activity of the nitric oxide (NO) pathway. In neurological disorders, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. The advantages include its high solubility in water and organic solvents, its ability to inhibit various enzymes and receptors, and its potential therapeutic applications in various fields. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide. These include the development of more efficient synthesis methods, the determination of its optimal dosage and administration route, the evaluation of its potential toxicity and side effects, and the exploration of its potential therapeutic applications in other fields, such as immunology and infectious diseases.
Méthodes De Synthèse
The synthesis of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The second step involves the reduction of 4-nitrochalcone to 4-aminochalcone using sodium borohydride. The third step involves the reaction of 4-aminochalcone with benzyl chloride in the presence of potassium carbonate to form 4-(4-benzyloxy-3-ethoxybenzyl)aminochalcone. The fourth step involves the reaction of 4-(4-benzyloxy-3-ethoxybenzyl)aminochalcone with sulfonamide to form 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular diseases, it has been shown to reduce blood pressure and improve endothelial function. In neurological disorders, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
Formule moléculaire |
C24H28N2O4S |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
4-[2-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O4S/c1-2-29-24-16-21(10-13-23(24)30-18-20-6-4-3-5-7-20)17-26-15-14-19-8-11-22(12-9-19)31(25,27)28/h3-13,16,26H,2,14-15,17-18H2,1H3,(H2,25,27,28) |
Clé InChI |
SOEYUDFSHJCWTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)